N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide
Description
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core linked to a phenyl ring substituted with diethylamino and methyl groups. The sulfonamide moiety is further modified with 2,5-dimethoxy substituents on the benzene ring. The compound’s molecular formula is inferred as C₃₂H₃₅N₅O₄S (exact weight requires confirmation), with variations in substituent positioning (e.g., 2,5-dimethoxy vs. 4-methoxy analogs) influencing physicochemical properties .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-6-28(7-2)22-14-16(3)24-23(26-22)25-17-8-10-18(11-9-17)27-33(29,30)21-15-19(31-4)12-13-20(21)32-5/h8-15,27H,6-7H2,1-5H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTNBBPPKBXVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions where diethylamine is introduced to the pyrimidine ring.
Coupling with aniline derivative: The pyrimidine derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Sulfonamide formation: Finally, the compound is reacted with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related sulfonamides, pyrimidines, and hybrid derivatives, emphasizing substituent effects and synthetic strategies.
Substituent Effects on the Sulfonamide Moiety
- Target Compound (2,5-Dimethoxy): The 2,5-dimethoxy configuration on the benzene sulfonamide introduces steric hindrance and electronic effects distinct from monosubstituted analogs. This may enhance solubility due to increased polarity compared to non-methoxy or 4-methoxy derivatives .
- This analog’s lower molecular weight (vs. the target compound) may improve bioavailability .
Pyrimidine Core Modifications
- Diethylamino vs. Dimethylamino Groups: The target compound’s diethylamino group increases lipophilicity compared to dimethylamino analogs (e.g., triazine derivatives in ), which may influence membrane permeability and metabolic stability .
- Methyl Substituent at Pyrimidine C6 : The 6-methyl group on the pyrimidine ring likely enhances steric stabilization, a feature shared with chromen-pyrazolo[3,4-d]pyrimidine hybrids (e.g., Example 53 in ). Such modifications are common in kinase inhibitors to optimize target engagement .
Hybrid Scaffolds
- Chromen-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 53): This compound (MW 589.1) incorporates a fluorinated chromen ring and isopropylbenzamide, diverging from the target’s sulfonamide linkage.
- Triazin-Pyrrolidine Derivatives (): These compounds lack sulfonamide groups but share dimethylamino substituents. Their complex structures (e.g., hydroxymethyl-pyrrolidinyl groups) highlight the diversity of amino-linked heterocycles in drug design, though their synthetic routes (e.g., multi-step coupling) may differ significantly from the target’s synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred; exact data unavailable.
Table 2: Substituent Impact on Properties
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide, also known as a pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H29N5O2S
- Molecular Weight : 487.6 g/mol
- CAS Number : 923681-42-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The diethylamino group enhances membrane permeability, allowing the compound to enter cells and bind to specific proteins or enzymes. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter receptor activity, influencing cellular signaling and functions.
- DNA/RNA Interaction : The compound may intercalate into nucleic acids, affecting transcription and translation processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | CCRF-CEM (leukemia) | >20 |
| Compound B | MCF-7 (breast cancer) | 6.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although comprehensive data is still required to establish its efficacy.
Case Studies
-
Antitumor Efficacy in Leukemia Models :
A study investigated the effects of a structurally similar compound on CCRF-CEM leukemia cells. Results indicated a lack of significant activity at concentrations below 20 µg/mL, highlighting the need for structural modifications to enhance efficacy . -
Mechanistic Insights from Structure-Activity Relationship Studies :
Research focusing on the structure-activity relationship (SAR) of pyrimidine derivatives has demonstrated that modifications in the diethylamino group significantly influence biological activity. For example, altering the position of methyl substitutions on the pyrimidine ring led to variations in enzyme inhibition profiles. -
In Vivo Studies :
In vivo studies using animal models have shown promising results regarding the safety and tolerability of related compounds. These studies are crucial for assessing potential therapeutic applications in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
